Alizarin Fluorine Blue

Catalog No.
S517979
CAS No.
3952-78-1
M.F
C19H15NO8
M. Wt
385.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alizarin Fluorine Blue

CAS Number

3952-78-1

Product Name

Alizarin Fluorine Blue

IUPAC Name

2-[carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid

Molecular Formula

C19H15NO8

Molecular Weight

385.3 g/mol

InChI

InChI=1S/C19H15NO8/c21-13(22)7-20(8-14(23)24)6-9-5-12-15(19(28)16(9)25)18(27)11-4-2-1-3-10(11)17(12)26/h1-5,25,28H,6-8H2,(H,21,22)(H,23,24)

InChI Key

PWIGYBONXWGOQE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)CN(CC(=O)O)CC(=O)O)O)O

solubility

Soluble in DMSO

Synonyms

Alizarin Complexone; Alizarin-3-methyliminodiacetic acid; Alizarin Fluorine Blue;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)CN(CC(=O)O)CC(=O)O)O)O

The exact mass of the compound Alizarin complexone is 385.0798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293056. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of dihydroxyanthraquinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Marking Technique

    Alizarin complexone is used in an immersion process where fish eggs or larvae are bathed in a solution of the compound for a specific duration. The Alizarin complexone binds to calcium carbonate in the otoliths, leaving a permanent mark (). This mark can be visualized under a microscope using either normal light (for some concentrations) or fluorescence microscopy (for others).

  • Advantages

    Compared to other fish marking techniques, Alizarin complexone offers several advantages. It is considered safe for the fish, with studies showing no significant difference in survival and growth between marked and control groups (). Additionally, the marks are permanent, allowing researchers to track the fish over extended periods.

  • Species and Concentration

    Research has focused on using Alizarin complexone for marking specific fish species, such as the turbot (Scophthalmus maximus) and Japanese flounder (Paralichthys olivaceus). The optimal concentration of Alizarin complexone for marking can vary depending on the species and desired visibility of the mark. Studies have explored concentrations ranging from 50 to 400 mg/l ().

Alizarin Fluorine Blue is a synthetic organic compound belonging to the class of dihydroxyanthraquinones. Its chemical formula is C₁₉H₁₅N₁O₈, and it is recognized for its distinctive blue color, which makes it useful in various applications, particularly as a pH indicator and in analytical chemistry. The compound is characterized by its ability to form stable complexes with metal ions, particularly lanthanum and uranyl ions, which enhances its utility in analytical methods .

Alizarin complexone functions primarily as a chelating agent. It binds to metal ions, forming stable complexes. This chelation process can:

  • Remove metal ions from solution: By complexing with metal ions, Alizarin complexone can sequester them, effectively removing them from a solution []. This is useful for studying metal-protein interactions or purifying solutions from unwanted metal contaminants.
  • Affect metal ion activity: Complexation with Alizarin complexone can alter the chemical and biological properties of metal ions. This can be used to study the role of specific metal ions in biological processes or develop new diagnostic techniques [].

For instance, Alizarin complexone can inhibit the activity of enzymes that require specific metal ions for function [].

, primarily involving its ability to chelate metal ions. For instance, when reacting with fluoride ions, it forms a lilac-blue complex that can be quantified colorimetrically. This reaction is significant for determining fluoride concentrations in various samples . Additionally, the compound exhibits acid stability constants that are crucial for understanding its behavior in different pH environments .

The synthesis of Alizarin Fluorine Blue typically involves the reaction of alizarin with iminodiacetic acid. An improved synthesis method has been reported, where alizarin and iminodiacetic acid are combined in a specific ratio (16 grams of alizarin to 22.5 grams of iminodiacetic acid) suspended in water . This method emphasizes optimal conditions for aminomethylation reactions, enhancing yield and purity.

Alizarin Fluorine Blue has several applications across different fields:

  • Analytical Chemistry: It serves as a pH indicator and facilitates endpoint detection during titrations due to its color change properties .
  • Environmental Monitoring: The compound is used to detect fluoride levels in water samples, making it valuable for environmental assessments.
  • Research: Its ability to form complexes with various metal ions allows researchers to study metal ion interactions in biological and environmental contexts.

Interaction studies involving Alizarin Fluorine Blue primarily focus on its complexation with metal ions. For example, the formation of a chelate complex with uranyl ions has been studied extensively, revealing unique absorption characteristics that differentiate it from other metal complexes . These interactions are critical for understanding the compound's behavior in various analytical applications.

Alizarin Fluorine Blue shares structural similarities with other anthraquinone derivatives. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
AlizarinC₁₄H₈O₄Natural dye; used in textiles and as a pigment.
AnthraquinoneC₁₄H₈O₂Base structure for many dyes; less soluble than Alizarin Fluorine Blue.
DihydroxyanthraquinoneC₁₄H₈O₃Intermediate in dye synthesis; reactive with metals.
Alizarin ComplexoneC₁₉H₁₅N₁O₈Forms stable complexes; similar applications as an indicator.

Uniqueness: Alizarin Fluorine Blue stands out due to its specific interaction with fluoride ions and its unique colorimetric properties, which are not observed in many other anthraquinone derivatives. Its enhanced stability and specificity make it particularly valuable for quantitative analyses compared to similar compounds.

Molecular Structure and Systematic Nomenclature

Anthraquinone Backbone and Substituent Configuration

Alizarin Fluorine Blue represents a sophisticated dihydroxyanthraquinone derivative characterized by its distinctive molecular architecture [1]. The compound features a core anthraquinone backbone consisting of a tricyclic aromatic system with two quinone carbonyl groups positioned at the 9,10-positions of the central benzene ring [2] [1]. This anthraquinone framework provides the fundamental chromophoric properties essential for the compound's optical characteristics.

The hydroxyl group configuration is precisely defined within the molecular structure. Two hydroxyl substituents are strategically positioned at carbon-1 and carbon-2 of the anthraquinone ring system [2] [1]. This specific hydroxylation pattern creates a catechol-like arrangement that significantly influences the compound's chelating capabilities and spectroscopic properties.

The most distinctive structural feature of Alizarin Fluorine Blue is the presence of a bis[(carboxymethyl)amino]methyl substituent attached at the 3-position of the anthraquinone backbone [2] [1]. This complex substituent contains an aminomethyl group that serves as a central linking unit, extending to two carboxymethyl arms, creating a tridendate chelating moiety. The substituent configuration can be systematically described as: -CH₂-N(CH₂COOH)₂, where the nitrogen atom serves as the central coordination point [1] [3].

Structural ComponentPositionConfigurationChemical Significance
Anthraquinone Core9,10-positionsTwo quinone carbonylsPrimary chromophore
Hydroxyl Groups1,2-positionsortho-dihydroxyl patternChelation capability
Amino Substituent3-positionBis(carboxymethyl)aminoTridendate coordination

IUPAC Name Derivation (C₁₉H₁₅NO₈)

The systematic IUPAC nomenclature for Alizarin Fluorine Blue is derived through careful analysis of its molecular framework and functional group positioning. The complete IUPAC name is: 2-[carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid [1] [3].

The nomenclature construction follows systematic organic chemistry principles. The base name derives from the anthraquinone system, specifically designated as "9,10-dioxoanthracen" to indicate the quinone functionality. The positional descriptors "3,4-dihydroxy" specify the hydroxyl group locations, while "2-yl" indicates the attachment point for the complex substituent [1].

The substituent portion of the name, "2-[carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid," describes the aminodiacetic acid functionality. This nomenclature indicates that the nitrogen atom is substituted with both a carboxymethyl group and the anthraquinone-derived methyl group, with an additional acetic acid moiety completing the structure [1] [3].

The molecular formula C₁₉H₁₅NO₈ reflects the complete atomic composition. The formula indicates nineteen carbon atoms forming the anthraquinone backbone and carboxyl groups, fifteen hydrogen atoms distributed across aromatic and aliphatic positions, one nitrogen atom serving as the central chelating center, and eight oxygen atoms distributed among hydroxyl, quinone, and carboxyl functionalities [1] [3].

Physical PropertyValueReference
Molecular Weight385.3 g/mol [1]
Exact Mass385.07976644 Da [1]
Heavy Atom Count28 [1]
Hydrogen Bond Donors4 [1]
Hydrogen Bond Acceptors9 [1]

Spectroscopic Characterization Techniques

Alizarin Fluorine Blue exhibits characteristic spectroscopic signatures across multiple analytical techniques, reflecting its complex molecular structure and electronic properties. Infrared spectroscopy reveals distinct vibrational modes characteristic of the anthraquinone framework and functional substituents [4] [5] [6].

The infrared spectrum displays prominent carbonyl stretching vibrations in the region of 1650-1700 cm⁻¹, corresponding to the quinone C=O functionalities [4] [5] [6]. These bands are characteristic of conjugated quinone systems and appear at slightly lower frequencies compared to isolated ketones due to extended conjugation with the aromatic ring system. The hydroxyl group stretching vibrations manifest as broad absorptions in the 3200-3600 cm⁻¹ region, with the breadth attributed to intermolecular hydrogen bonding interactions [4] [5].

Carboxylic acid functionalities present in the aminodiacetic acid moiety contribute distinctive spectroscopic features. The carboxyl C=O stretching appears around 1700-1750 cm⁻¹, while the associated O-H stretching creates broad absorptions spanning 2500-3300 cm⁻¹ [4] [5]. These overlapping features with phenolic hydroxyl stretching create complex spectral patterns in the hydroxyl region.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through carbon-13 and proton spectra analysis [1]. The aromatic carbon signals appear in the characteristic aromatic region (120-160 ppm), while the quinone carbonyls resonate at approximately 180-185 ppm. The carboxyl carbons of the acetic acid moieties typically appear around 170-175 ppm [1].

Mass spectrometry analysis confirms the molecular ion peak at m/z 385, corresponding to the molecular weight of the compound [1]. Fragmentation patterns reveal characteristic losses associated with carboxyl groups and the aminomethyl substituent, providing structural confirmation through mass spectral interpretation [1].

Spectroscopic TechniqueKey Absorption/SignalAssignmentFrequency/Value
InfraredC=O stretch (quinone)Quinone carbonyls1650-1700 cm⁻¹
InfraredO-H stretchHydroxyl groups3200-3600 cm⁻¹
InfraredC=O stretch (carboxyl)Carboxylic acids1700-1750 cm⁻¹
Mass SpectrometryMolecular ion[M]⁺m/z 385

Computational Modeling of Molecular Geometry

Density functional theory calculations provide comprehensive insights into the molecular geometry and electronic structure of Alizarin Fluorine Blue. Computational studies employing the B3LYP functional with 6-31G(d,p) basis sets have been utilized for geometry optimization and property prediction [7] [8] [9].

The optimized molecular geometry reveals a planar anthraquinone backbone with minimal deviation from planarity due to the extended conjugation system [7] [8]. The quinone carbonyl groups maintain coplanar alignment with the aromatic framework, maximizing orbital overlap and conjugation effects. The hydroxyl substituents at positions 1 and 2 adopt orientations that facilitate intramolecular hydrogen bonding with the adjacent quinone carbonyls [8].

The aminodiacetic acid substituent at position 3 introduces conformational flexibility to the molecular structure. Computational analysis indicates that the nitrogen-carbon bonds allow rotation, creating multiple potential conformers with varying spatial arrangements of the carboxymethyl arms [7] [8]. The energy differences between conformers are typically small, suggesting rapid interconversion at room temperature.

Frontier molecular orbital analysis reveals important electronic characteristics. The highest occupied molecular orbital (HOMO) is primarily localized on the hydroxylated aromatic ring system, while the lowest unoccupied molecular orbital (LUMO) extends across the entire anthraquinone framework [7] [9]. The HOMO-LUMO energy gap provides insights into the compound's optical properties and reactivity patterns.

Electrostatic potential mapping demonstrates the charge distribution across the molecular surface. The quinone oxygens and carboxyl oxygens exhibit significant negative electrostatic potential, consistent with their role as electron-rich coordination sites [7] [8]. The nitrogen atom of the aminomethyl group shows moderate negative potential, reflecting its electron-donating character.

Vibrational frequency calculations validate the infrared spectroscopic assignments and provide theoretical predictions for unobserved modes. The calculated frequencies generally show good agreement with experimental observations, particularly for the major functional group vibrations [8] [10]. The computational analysis confirms the assignment of quinone C=O stretching modes and hydroxyl group vibrations.

Computational ParameterCalculated ValueMethodReference
HOMO EnergyVariable (method-dependent)B3LYP/6-31G(d,p) [7]
LUMO EnergyVariable (method-dependent)B3LYP/6-31G(d,p) [7]
Energy GapOptical transition energyTD-DFT [7] [9]
Dipole MomentMolecular polarityDFT calculation [8]

Purity

>90% (may contain 10% water) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Exact Mass

385.0798

Appearance

Black solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TX8W05MTS6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

3952-78-1

Wikipedia

Alizarin complexone

General Manufacturing Information

Glycine, N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]-: ACTIVE

Dates

Last modified: 08-15-2023
1: Zou Z, He D, Cai L, He X, Wang K, Yang X, Li L, Li S, Su X. Alizarin Complexone Functionalized Mesoporous Silica Nanoparticles: A Smart System Integrating Glucose-Responsive Double-Drugs Release and Real-Time Monitoring Capabilities. ACS Appl Mater Interfaces. 2016 Apr 6;8(13):8358-66. doi: 10.1021/acsami.5b12576. Epub 2016 Mar 25. PubMed PMID: 26998551.
2: Zhao YP, Pan XF, Yang JX, Chen XY, Wang XA, Li ZY. [Use of alizarin red S and alizarin complexone for immersion marking Sinocyclocheilus grahami]. Dongwuxue Yanjiu. 2013 Oct;34(5):499-503. Chinese. PubMed PMID: 24115663.
3: Ding F, Zhang L, Diao JX, Li XN, Ma L, Sun Y. Human serum albumin stability and toxicity of anthraquinone dye alizarin complexone: an albumin-dye model. Ecotoxicol Environ Saf. 2012 May;79:238-46. doi: 10.1016/j.ecoenv.2012.01.009. Epub 2012 Jan 31. PubMed PMID: 22296882.
4: Partridge GJ, Jenkins GI, Doupé RG, De Lestang S, Ginbey BM, French D. Factors affecting mark quality of alizarin complexone-stained otoliths in juvenile black bream Acanthopagrus butcheri and a prescription for dosage. J Fish Biol. 2009 Oct;75(6):1518-23. doi: 10.1111/j.1095-8649.2009.02383.x. PubMed PMID: 20738630.
5: Azeem SM, Arafa WA, el-Shahat MF. Synthesis and application of alizarin complexone functionalized polyurethane foam: preconcentration/separation of metal ions from tap water and human urine. J Hazard Mater. 2010 Oct 15;182(1-3):286-94. doi: 10.1016/j.jhazmat.2010.06.028. Epub 2010 Jun 12. PubMed PMID: 20619967.
6: Guanghan L, Xiaoming L, Zhike H, Shuanglong H. Polarographic determination of fluoride using the adsorption wave of the Ce(III)-alizarin complexone-fluoride complex. Talanta. 1991 Sep;38(9):977-9. PubMed PMID: 18965247.
7: Takimoto N, Sawano S, Yamaki M, Nakazawa S. [Microdiffusionanalysis of fluorine using alizarin complexone]. Hiroshima Daigaku Shigaku Zasshi. 1971;3(1):68-72. Japanese. PubMed PMID: 5285061.

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